2-苯乙硫醇

描述

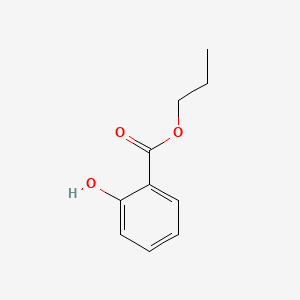

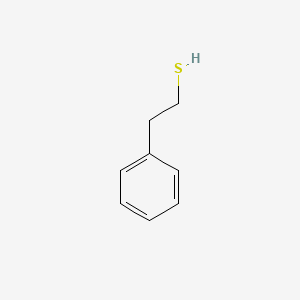

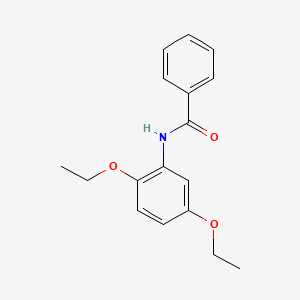

2-Phenylethanethiol, also known as 2-Phenylethyl mercaptan or Phenethyl mercaptan, is an organic compound that serves as a building block in organic synthesis to incorporate a thiol functional group into molecules . It has been used in the preparation of biicosahedral Au (25) clusters protected with various types of thiol ligands .

Synthesis Analysis

A copper cluster protected with 2-Phenylethanethiol exhibiting distinct optical features in UV/Vis spectroscopy has been reported . The as-synthesized cluster was well-characterized using other tools as well . A facile one-pot synthesis of a new 2-Phenylethanethiol (PET)-protected copper cluster has been reported .Molecular Structure Analysis

The structures of 2-Phenylethanethiol and its 1:1 water clusters have been studied using resonant two-photon ionization spectroscopy . The most populated conformer has a gauche arrangement about the SCCC and HSCC bonds that permits a stabilizing S H ⋯ π type of hydrogen bond .Chemical Reactions Analysis

In drug design, vinyl sulfones are widely used as potent irreversible inhibitors of cysteine proteases . The irreversible reaction of a drug with a biologically relevant thiol can be a source for undesired side reactions . Reactivity studies against the nucleophile 2-phenylethanethiol mirror the properties predicted by the quantum-chemical computations in solution .Physical And Chemical Properties Analysis

2-Phenylethanethiol is a colorless liquid with a strong, unpleasant odor . It has a molecular weight of 138.23 g/mol . The compound is soluble in organic solvents such as ethanol, acetone, and diethyl ether, and has a boiling point of 210-212°C . It has a refractive index of n20/D 1.560 (lit.) and a density of 1.032 g/mL at 25 °C (lit.) .科学研究应用

双金属簇的合成

2-苯乙硫醇用于合成双金属簇,例如双二十面体Au (25) 簇。 这些簇被各种类型的硫醇配体保护,这些配体可以影响它们的稳定性和反应性 .

质谱增强剂

它用作肽磷酸化序列的衍生化试剂。 这增强了基质辅助激光解吸/电离质谱 (MALDI-MS) 中的电离效率,改善了肽的检测和分析 .

光谱学研究

该化合物的结构及其水簇已使用共振双光子电离光谱进行研究。 这包括能带轮廓分析和紫外-紫外空穴燃烧,并结合了对基态和激发态的从头算计算 .

气味分析

作为一种具有强烈气味的芳香族化合物,2-苯乙硫醇在气味分析中被研究,以了解其构象柔性和它作为一种不常见的哺乳动物代谢产物的作用 .

光学特征研究

2-苯乙硫醇保护的铜簇在紫外/可见光谱中表现出不同的光学特征。 这对了解金属簇的光学性质及其潜在应用具有意义 .

作用机制

Target of Action

2-Phenylethanethiol, an aromatic compound with a flexible 2-carbon side chain connecting the phenyl ring and the thiol group , primarily targets the mitochondria and the nucleus of cells . It serves as a building block in organic synthesis to incorporate a thiol functional group into molecules .

Mode of Action

The mode of action of 2-Phenylethanethiol involves its interaction with its primary targets, the mitochondria and the nucleus. The compound’s thiol group plays a crucial role in these interactions . The larger stability of the global minimum is attributed to an intramolecular S H···π weak hydrogen bond .

Biochemical Pathways

2-Phenylethanethiol affects the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin and other phenolic metabolites . The compound is used in the preparation of biicosahedral Au (25) clusters protected with various types of thiol ligands .

Pharmacokinetics

Its molecular weight of 13823 and its properties such as a boiling point of 217-218 °C and a density of 1032 g/mL at 25 °C suggest that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 2-Phenylethanethiol’s action are primarily due to its interaction with the mitochondria and the nucleus. This interaction can lead to changes in the cell’s metabolic processes .

Action Environment

The action, efficacy, and stability of 2-Phenylethanethiol can be influenced by environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of water clusters . Furthermore, the compound’s pungent odor suggests that it may interact with the environment in unique ways .

安全和危害

2-Phenylethanethiol is a hazardous substance and should be handled with care . The compound is corrosive and can cause severe burns upon contact with skin or eyes . It is also toxic when ingested or inhaled, and can cause respiratory distress and other health problems . It is classified as a flammable liquid, skin corrosion/irritation, and serious eye damage/eye irritation .

未来方向

生化分析

Biochemical Properties

2-Phenylethanethiol plays a significant role in biochemical reactions due to its thiol group, which is highly reactive. It serves as a building block in organic synthesis, incorporating the thiol functional group into molecules . In biochemical reactions, 2-Phenylethanethiol interacts with various enzymes and proteins. For instance, it has been used as a derivatization reagent for phosphorylated peptides, enhancing ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry . The thiol group in 2-Phenylethanethiol can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.

Cellular Effects

2-Phenylethanethiol influences various cellular processes. Its interaction with cellular proteins can lead to changes in cell signaling pathways and gene expression. The thiol group in 2-Phenylethanethiol can modify cysteine residues in proteins, potentially altering their activity and function. This modification can impact cellular metabolism and other critical cellular functions . Additionally, 2-Phenylethanethiol has been studied for its role in the defensive mechanisms of certain animals, such as skunks, where it is produced in secretory glands to create a foul-smelling spray .

Molecular Mechanism

At the molecular level, 2-Phenylethanethiol exerts its effects through various mechanisms. The thiol group can participate in redox reactions, forming disulfide bonds with other thiol-containing molecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context . Additionally, 2-Phenylethanethiol can bind to metal ions, influencing the activity of metalloenzymes. The compound’s ability to modify cysteine residues in proteins can also result in changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylethanethiol can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents or bases . Long-term studies have shown that 2-Phenylethanethiol can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins and peptides . The stability and degradation of 2-Phenylethanethiol are important considerations in experimental design and interpretation.

Dosage Effects in Animal Models

The effects of 2-Phenylethanethiol vary with different dosages in animal models. At low doses, it can act as a signaling molecule, while at higher doses, it may exhibit toxic effects . Studies have shown that high doses of 2-Phenylethanethiol can lead to adverse effects such as skin and eye irritation . Understanding the dosage-dependent effects of 2-Phenylethanethiol is crucial for its safe and effective use in research and applications.

Metabolic Pathways

2-Phenylethanethiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which oxidizes the thiol group to form sulfoxides and sulfones . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 2-Phenylethanethiol can influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-Phenylethanethiol is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its movement within the cell . The distribution of 2-Phenylethanethiol can affect its localization and accumulation in different cellular compartments, influencing its biological activity.

Subcellular Localization

2-Phenylethanethiol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm and membranes . Post-translational modifications, such as the formation of disulfide bonds, can direct 2-Phenylethanethiol to specific organelles or compartments within the cell. This localization can impact its activity and function, particularly in processes involving redox regulation and protein modification .

属性

IUPAC Name |

2-phenylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRFRBHYXOQLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196039 | |

| Record name | Phenethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | Phenethyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in ethanol, triacetin and heptane | |

| Record name | Phenethyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.037 | |

| Record name | Phenethyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/499/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

4410-99-5 | |

| Record name | Benzeneethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TH2T2INY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Phenylethanethiol?

A1: 2-Phenylethanethiol has a molecular formula of C8H10S and a molecular weight of 138.21 g/mol.

Q2: What are the characteristic spectroscopic features of 2-Phenylethanethiol?

A2: Infrared (IR) spectroscopy reveals a distinct shift of the aromatic C–H stretching band in Au25(2-PET)18 clusters compared to the free ligand, suggesting an electronic interaction between the aromatic rings of 2-PET and the gold core. [] This spectroscopic feature can be used to assess the purity and monodispersity of the Au25(2-PET)18 clusters. [] Additionally, the S-H stretching band undergoes a red shift and significant intensity enhancement upon forming hydrogen bonds, as observed in complexes with diethyl ether. []

Q3: How does 2-Phenylethanethiol contribute to the stability of gold nanoclusters?

A3: 2-PET acts as a stabilizing ligand by forming strong Au-S bonds with the gold atoms on the nanocluster surface. [, , ] The aromatic ring of 2-PET can also interact with neighboring ligands through π-π stacking, further enhancing the stability of the cluster. [, , ]

Q4: How does the thermal stability of 2-Phenylethanethiol compare to other thiol ligands in self-assembled monolayers (SAMs) on copper surfaces?

A4: Studies on copper surfaces modified with different thiolate SAMs showed that 2-PET exhibited higher thermal stability compared to 1-octanethiol and 2-ethylhexanethiol. [] This enhanced stability is attributed to the presence of the aromatic ring in the 2-PET structure, which contributes to stronger intermolecular interactions. []

Q5: How does the presence of 2-Phenylethanethiol affect the stability and solubility of gold nanoclusters in different solvents?

A5: Gold nanoclusters protected with 2-PET are typically soluble in organic solvents like toluene, chloroform, and dichloromethane. [, , ] The stability in solution is influenced by factors such as solvent polarity, temperature, and the presence of other reactive species. [, ]

Q6: What catalytic activity has been reported for 2-Phenylethanethiol-protected nickel clusters?

A6: [Ni6(2-PET)12] clusters have demonstrated promising electrocatalytic activity for the nitrogen reduction reaction (NRR) at ambient conditions. [] These clusters exhibited high selectivity for ammonia production with a Faradaic efficiency of 25%. []

Q7: How does platinum grafting affect the catalytic activity of Au25(2-PET)18 nanoclusters for hydrogen evolution?

A7: Electrochemical activation of Au25(2-PET)18 followed by minimal platinum grafting significantly enhances its catalytic activity for hydrogen evolution. [] This improvement is attributed to the exposure of Au(111) facets on the cluster surface, providing active sites for hydrogen adsorption and subsequent evolution. []

Q8: How have computational methods been used to study 2-Phenylethanethiol-protected gold nanoclusters?

A8: Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure, optical properties, and reactivity of 2-PET-protected gold nanoclusters. [, , , , ] For example, DFT calculations confirmed the bitetrahedral structure of the intermediate Au22(2-PET)4(TBBT)14 cluster formed during the ligand exchange reaction of Au25(2-PET)18 with 4-tert-butylbenzenethiol (TBBT). []

Q9: How does the structure of 2-Phenylethanethiol affect its binding affinity to gold nanoclusters?

A9: The thiol group (-SH) in 2-PET forms a strong covalent bond with gold atoms. [, , ] The length of the alkyl chain and the presence of the phenyl ring can influence the packing density and overall stability of the ligand shell around the gold core. [, , ]

Q10: How does modifying the structure of 2-Phenylethanethiol affect its odor properties?

A10: Systematic structural modifications of 2-PET, such as varying the length of the alkyl chain and introducing a cyclohexane ring, have been investigated for their impact on odor properties. [] These studies revealed that elongating the side chain generally increased the odor threshold, while the cyclohexane analogues exhibited similar odor profiles to their aromatic counterparts. []

Q11: What unique intercluster reactions have been observed with 2-Phenylethanethiol-protected gold nanoclusters?

A11: 2-PET-protected gold nanoclusters have exhibited intriguing intercluster reactions, including metal atom exchange, ligand exchange, and fragment exchange. [, ] For instance, [Au25(2-PET)18]- readily undergoes metal atom exchange with [Ag44(FTP)30]4- (FTP = 4-fluorothiophenol) under ambient conditions. [, ] These reactions highlight the dynamic nature of the metal-thiolate interface and offer avenues for creating new alloy nanoclusters with tailored properties. [, ]

Q12: How does the nature of the thiolate ligand influence intercluster reactions?

A12: The steric bulk, electronic properties, and binding affinity of the thiolate ligand significantly influence intercluster reactions. [, ] For example, while [Au25(2-PET)18]- undergoes complete metal atom exchange with [Ag25(DMBT)18]- (DMBT = 2,4-dimethylbenzenethiol), it only exchanges a maximum of 12 gold atoms with bimetallic MAg28(BDT)12(PPh3)4 clusters (BDT = 1,3-benzenedithiol, M = Ni, Pd, or Pt). [, ]

Q13: What analytical techniques are commonly used to characterize 2-Phenylethanethiol-protected gold nanoclusters?

A13: Commonly employed techniques include:

- Mass spectrometry (MS): Provides information on the mass and composition of the nanoclusters, including the number of gold atoms and ligands. [, , , , ] Techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) are frequently used. [, , , , ]

- UV-Vis Spectroscopy: Characterizes the optical properties of the nanoclusters, providing insights into their electronic structure and size-dependent behavior. [, , , , ]

- X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of the metal atoms and ligands in the nanoclusters. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the ligands and their arrangement around the metal core. [, ]

- Microscopy Techniques: Transmission electron microscopy (TEM) and atomic force microscopy (AFM) are used to visualize the size, shape, and morphology of the nanoclusters. [, , ]

Q14: What are the potential applications of 2-Phenylethanethiol-protected gold nanoclusters?

A14: These nanoclusters hold promise for applications in various fields, including:

- Catalysis: The unique electronic properties and tunable surface chemistry of these nanoclusters make them attractive candidates for heterogeneous catalysis. [, ]

- Sensing: The sensitive optical and electrochemical responses of these nanoclusters to their environment make them promising materials for developing sensors for various analytes. [, ]

- Biomedicine: The biocompatibility and potential for surface functionalization of gold nanoclusters make them attractive for biomedical applications, such as drug delivery, imaging, and therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)